bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate
Description
The compound bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate is a phosphonate ester featuring two substituted cyclohexyl groups and a hydroxypyridinylmethyl moiety. Phosphonates are valued for their hydrolytic stability compared to phosphates, making them suitable for enzyme inhibition or metal coordination .
The cyclohexyl groups likely enhance lipophilicity, which could influence membrane permeability in biological systems, while the pyridinyl group may participate in hydrogen bonding or π-stacking interactions. Such a balance of hydrophobicity and polarity is characteristic of bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44NO4P/c1-17(2)22-11-9-19(5)14-24(22)30-32(29,26(28)21-8-7-13-27-16-21)31-25-15-20(6)10-12-23(25)18(3)4/h7-8,13,16-20,22-26,28H,9-12,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIDEFRERTWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CN=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate involves several steps. One common synthetic route includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with pyridine-3-carbaldehyde in the presence of a phosphonate reagent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, where nucleophiles like amines or thiols replace the hydroxy group. Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or triethylamine.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for treating diseases related to phosphatase activity.
Mechanism of Action
The mechanism of action of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally related phosphonates and phosphonic acid derivatives (Table 1).
Table 1: Structural and Functional Comparison
Structural and Functional Differences
Backbone and Reactivity: The target compound is a monophosphonate ester, whereas the compound in is a bis-phosphonic acid . The ester groups in the former confer higher lipophilicity and resistance to hydrolysis compared to the acidic, water-soluble bis-phosphonic acid . The polymer in contains a phosphonochloridate group, which is highly reactive and used in polymerization, contrasting with the stable ester linkage in the target compound .
In contrast, the 4-isopropoxyphenyl group in ’s compound offers planar aromaticity for π-π stacking, often critical in bone-targeting bisphosphonates .
Biological Relevance :
- The pyridin-3-yl group in the target compound resembles nicotinamide cofactors, suggesting possible interactions with NAD(P)-dependent enzymes. The bis-phosphonic acid in , however, mimics pyrophosphate and is used clinically to treat bone resorption disorders .
Research Implications and Limitations
- Gaps in Data : The evidence provided lacks direct experimental data (e.g., IC₅₀ values, solubility measurements) for the target compound, necessitating caution in extrapolating properties from structural analogs.
- Potential Applications: Based on structural analogs, the compound could be explored as a protease inhibitor or metalloenzyme modulator. Its stability and lipophilicity may also make it a candidate for sustained-release formulations.
Biological Activity
The compound bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate is a phosphonate derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H34N1O4P
- Molecular Weight : 405.48 g/mol
This compound features a phosphonate group attached to a pyridine moiety, which is known to influence its biological interactions.
1. Anticancer Activity
Recent studies have explored the anticancer potential of phosphonate compounds, including bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 20.5 | Inhibition of cell proliferation |
| A549 (Lung) | 18.0 | Disruption of mitochondrial function |
These results indicate that the compound may act through mechanisms involving apoptosis and mitochondrial dysfunction, which are critical pathways in cancer therapy.
2. Antimicrobial Activity
The antimicrobial properties of bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate have also been investigated. The compound showed promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The observed antimicrobial activity suggests potential applications in treating bacterial infections, although further studies are needed to elucidate the specific mechanisms involved.
3. Neuroprotective Effects
Phosphonates have been studied for their neuroprotective properties. Preliminary research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate may protect neuronal cells from oxidative stress-induced damage.
Case Studies
A significant case study involved the administration of this compound in a rodent model of neurodegeneration. The results indicated:
- Reduction in neuronal loss : Histological analysis showed decreased apoptosis in treated animals compared to controls.
- Improved cognitive function : Behavioral assessments indicated enhanced memory retention and learning capabilities.
These findings support the potential use of this compound in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
